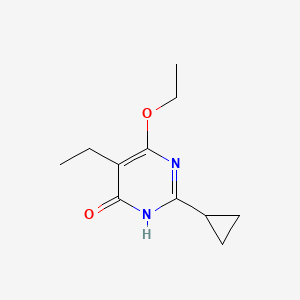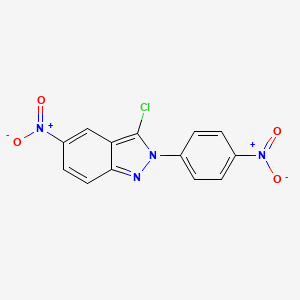
3-Chloro-5-nitro-2-(4-nitrophenyl)-2H-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-5-nitro-2-(4-nitrophenyl)-2H-indazole is a chemical compound belonging to the class of nitrobenzazoles. Nitrobenzazoles are known for their wide applications in various fields such as medicine, technology, and agriculture. This compound, in particular, is characterized by the presence of both chloro and nitro substituents on the indazole ring, which imparts unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-nitro-2-(4-nitrophenyl)-2H-indazole typically involves the nitration of 3-chloro-2-phenylindazole. This process is carried out using a mixture of fuming nitric acid and concentrated sulfuric acid at 0°C. The reaction yields this compound with a yield of approximately 73% .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature control and reagent concentrations, to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-5-nitro-2-(4-nitrophenyl)-2H-indazole undergoes various chemical reactions, including:
Electrophilic Substitution: The nitro groups on the benzene ring make it susceptible to electrophilic substitution reactions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Nucleophilic Substitution: The chloro substituent can be replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Electrophilic Substitution: Typically involves reagents like nitric acid and sulfuric acid.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or other metal catalysts.
Nucleophilic Substitution: Reagents such as sodium hydroxide or other strong nucleophiles are used.
Major Products Formed
Reduction: The major product is the corresponding amine derivative.
Nucleophilic Substitution: The major product depends on the nucleophile used, resulting in various substituted indazole derivatives.
Aplicaciones Científicas De Investigación
3-Chloro-5-nitro-2-(4-nitrophenyl)-2H-indazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of dyes, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Chloro-5-nitro-2-(4-nitrophenyl)-2H-indazole is primarily based on its ability to undergo electrophilic and nucleophilic reactions. The nitro groups can participate in redox reactions, while the chloro substituent can be involved in substitution reactions. These chemical properties enable the compound to interact with various molecular targets and pathways, potentially leading to biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-2-phenylindazole: Lacks the nitro substituents, resulting in different reactivity and applications.
5-Nitro-2-phenylindazole: Similar structure but without the chloro substituent, affecting its chemical behavior.
4-Nitrophenylindazole:
Uniqueness
3-Chloro-5-nitro-2-(4-nitrophenyl)-2H-indazole is unique due to the presence of both chloro and nitro substituents, which impart distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
88279-21-4 |
|---|---|
Fórmula molecular |
C13H7ClN4O4 |
Peso molecular |
318.67 g/mol |
Nombre IUPAC |
3-chloro-5-nitro-2-(4-nitrophenyl)indazole |
InChI |
InChI=1S/C13H7ClN4O4/c14-13-11-7-10(18(21)22)5-6-12(11)15-16(13)8-1-3-9(4-2-8)17(19)20/h1-7H |
Clave InChI |
ZBDLEQUEUBYEMS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N2C(=C3C=C(C=CC3=N2)[N+](=O)[O-])Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Furan-2-YL)-7-phenyl-[1,2,4]triazolo[1,5-C]pyrimidin-5-amine](/img/structure/B13100878.png)
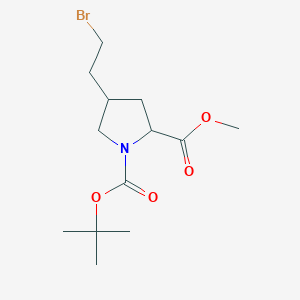
![Furo[2,3-d]pyridazine-2-carbaldehyde](/img/structure/B13100889.png)


![rac-(1S,7R)-3-Methyl-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylic acid](/img/structure/B13100921.png)


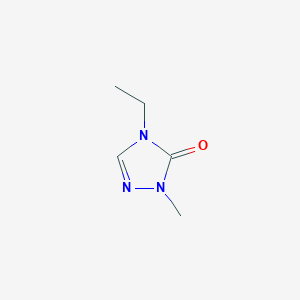
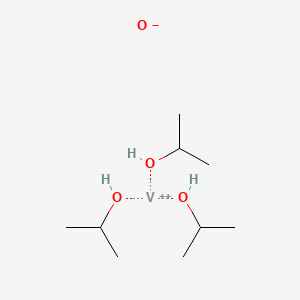
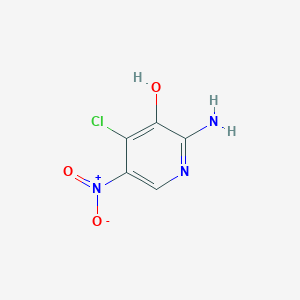
![5-Amino[1,2,5]oxadiazolo[3,4-d]pyrimidin-7(3H)-one](/img/structure/B13100959.png)
